molecular formula C6H10F3NO3 B8105430 N-((2R,3R)-1,3-Dihydroxybutan-2-YL)-2,2,2-trifluoroacetamide

N-((2R,3R)-1,3-Dihydroxybutan-2-YL)-2,2,2-trifluoroacetamide

Cat. No.: B8105430
M. Wt: 201.14 g/mol
InChI Key: AUNMDDDYIVMYNS-QWWZWVQMSA-N
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Description

N-((2R,3R)-1,3-Dihydroxybutan-2-YL)-2,2,2-trifluoroacetamide: is a synthetic organic compound characterized by the presence of a trifluoroacetamide group attached to a dihydroxybutan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2R,3R)-1,3-Dihydroxybutan-2-YL)-2,2,2-trifluoroacetamide typically involves the reaction of a suitable dihydroxybutan derivative with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include trifluoroacetic anhydride and a base such as pyridine to neutralize the by-products.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to maximize yield and purity. This involves the use of high-purity reagents, precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N-((2R,3R)-1,3-Dihydroxybutan-2-YL)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-((2R,3R)-1,3-Dihydroxybutan-2-YL)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((2R,3R)-1,3-Dihydroxybutan-2-YL)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The dihydroxybutan moiety may also play a role in these interactions by providing additional binding sites.

Comparison with Similar Compounds

    N-((2R,3R)-1,3-Dihydroxybutan-2-YL)-acetamide: Lacks the trifluoro group, resulting in different chemical properties and reactivity.

    N-((2R,3R)-1,3-Dihydroxybutan-2-YL)-2,2,2-trichloroacetamide: Contains a trichloro group instead of trifluoro, affecting its stability and reactivity.

Uniqueness: N-((2R,3R)-1,3-Dihydroxybutan-2-YL)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors or specialty materials.

Properties

IUPAC Name

N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO3/c1-3(12)4(2-11)10-5(13)6(7,8)9/h3-4,11-12H,2H2,1H3,(H,10,13)/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNMDDDYIVMYNS-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CO)NC(=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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